PTC596 -

PTC596

Catalog Number: EVT-255985
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. PTC596 targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics; its expression is associated with increased tumor aggressiveness and a poor prognosis.
Synthesis Analysis

Methods and Technical Details

The synthesis of PTC596 was achieved through high-throughput screening of small molecule libraries at PTC Therapeutics. This process involved identifying candidates that could effectively reduce endogenous levels of BMI-1 in tumor cells. Subsequent chemical optimization was performed based on structure-activity relationships, followed by rigorous in vitro and in vivo studies to evaluate the compound's efficacy and safety .

Molecular Structure Analysis

Structure and Data

PTC596's molecular structure features a complex arrangement that allows it to bind effectively to the colchicine site on tubulin. This binding inhibits microtubule polymerization, leading to mitotic arrest. The detailed structural analysis reveals that PTC596 occupies a specific pocket formed by residues of both α- and β-tubulin, facilitating its mechanism of action .

Key structural data includes:

  • Molecular Formula: C₁₃H₁₄F₃N₅
  • Molecular Weight: 303.29 g/mol
  • Binding Affinity: High binding affinity at the colchicine site, leading to significant inhibition of microtubule dynamics.
Chemical Reactions Analysis

Reactions and Technical Details

PTC596 primarily functions through its interaction with tubulin, leading to the disruption of microtubule assembly. This reaction is characterized by:

  • Inhibition of Microtubule Polymerization: PTC596 causes a near-complete loss of polymerized microtubules in treated cells.
  • Induction of Apoptosis: The compound triggers apoptotic pathways, evidenced by increased annexin V positivity and caspase activation in various cancer cell lines .

The compound has also been shown to synergize with proteasome inhibitors, enhancing apoptotic effects through combined mechanisms .

Mechanism of Action

Process and Data

The mechanism of action for PTC596 involves several key processes:

  1. Binding to Tubulin: PTC596 binds to the colchicine site on tubulin heterodimers, disrupting microtubule dynamics.
  2. Cell Cycle Arrest: This disruption leads to G2/M phase cell cycle arrest, preventing proper chromosome segregation during mitosis.
  3. Induction of Apoptosis: Following cell cycle arrest, PTC596 promotes apoptotic signaling pathways, including the activation of caspases and downregulation of anti-apoptotic proteins like MCL-1 .

Data from studies indicate that treatment with PTC596 results in significant apoptosis across various cancer types, with IC₅₀ values typically in the nanomolar range .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PTC596 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stability under physiological conditions has been established through various assays.

These properties are critical for formulating PTC596 for clinical use and ensuring its bioavailability .

Applications

Scientific Uses

PTC596 shows potential applications in various scientific fields:

  • Cancer Therapy: As a treatment option for multiple myeloma, neuroblastoma, and potentially other solid tumors due to its dual action on microtubules and BMI-1 inhibition.
  • Research Tool: PTC596 serves as a valuable tool for studying the roles of BMI-1 in cancer stem cell biology and resistance mechanisms.
  • Combination Therapies: Its ability to enhance the efficacy of existing therapies (e.g., proteasome inhibitors) makes it a candidate for combination treatment strategies aimed at overcoming chemoresistance .
Molecular Mechanisms of Action

Tubulin Polymerization Inhibition via Colchicine-Binding Site Interaction

PTC596 is a novel small-molecule inhibitor that destabilizes microtubule dynamics through direct binding to the colchicine site on β-tubulin. X-ray crystallography studies reveal that PTC596 occupies the colchicine-binding pocket at the αβ-tubulin heterodimer interface, inducing conformational changes that prevent the curved-to-straight structural transition essential for microtubule polymerization [1] [4]. Unlike taxanes or vinca alkaloids that target polymerized microtubules, PTC596 binds specifically to soluble tubulin dimers, effectively suppressing microtubule formation at concentrations as low as 30–200 nM [1] [9]. This mechanism results in sustained mitotic arrest at the G2/M phase, triggering caspase-mediated apoptosis in cancer cells [3] [8].

A distinctive pharmacologic advantage of PTC596 is its ability to circumvent common resistance mechanisms associated with conventional tubulin-targeting agents. As a non-substrate for P-glycoprotein (P-gp) efflux pumps, PTC596 maintains cytotoxic activity against multidrug-resistant cell lines overexpressing P-gp or βIII-tubulin isoforms—factors that typically diminish the efficacy of taxanes and vinca alkaloids [1] [9]. Furthermore, its oral bioavailability and blood-brain barrier penetration enable targeting of intracranial malignancies, as demonstrated in orthotopic glioblastoma models where PTC596 exhibited efficacy superior to temozolomide [1].

Table 1: Comparative Analysis of PTC596 and Conventional Tubulin Inhibitors

PropertyPTC596TaxanesVinca AlkaloidsColchicine-Site Agents
Binding SiteColchicineLuminal (β-tubulin)Vinca domainColchicine
P-gp SubstrateNoYesYesVariable
Oral BioavailabilityHighLowLowModerate
BBB PenetrationYesNoNoLimited
Resistance to βIII-tubulinResistantSensitiveSensitiveResistant

BMI-1 Protein Degradation and Epigenetic Modulation

Beyond tubulin targeting, PTC596 exerts profound epigenetic effects through selective degradation of BMI-1 (B-cell-specific Moloney murine leukemia virus integration site 1), a core component of the Polycomb Repressive Complex 1 (PRC1). PTC596 induces phosphorylation of BMI-1 at N-terminal residues via CDK1 activation, marking it for proteasomal degradation [6] [8]. BMI-1 degradation subsequently reduces global levels of monoubiquitinated histone H2A (H2Aub), a PRC1-mediated epigenetic mark associated with gene silencing [5] [6]. This loss of repressive chromatin marks derepresses tumor suppressor genes, including the INK4a-ARF locus encoding p16ᴵᴺᴷ⁴ᵃ and p14ᴬᴿᶠ, thereby activating p53-dependent and p53-independent apoptotic pathways [6] [8].

In cancer stem cells (CSCs), which highly depend on BMI-1 for self-renewal and chemoresistance, PTC596 demonstrates potent activity. Treatment with nanomolar concentrations (5–50 nM) depletes CD133⁺/ALDHʰⁱᵍʰ CSC subpopulations in glioblastoma and mantle cell lymphoma, impairing sphere formation and xenograft tumorigenicity [5] [6]. Notably, BMI-1 degradation simultaneously downregulates MCL-1, an anti-apoptotic BCL-2 family protein overexpressed in CSCs. This dual suppression of BMI-1 and MCL-1 disrupts mitochondrial membrane potential, activates BAX, and initiates caspase-dependent apoptosis irrespective of p53 status [6] [8].

Table 2: PTC596-Induced BMI-1 Degradation Effects Across Cancer Types

Cancer TypeBMI-1 ReductionCSC DepletionKey Deregulated PathwaysApoptotic Mechanism
Acute Myeloid Leukemia>80%CD34⁺CD38ˡᵒʷ/⁻MCL-1 ↓, BAX activationMitochondrial permeabilization
Glioblastoma70–90%CD133⁺INK4a-ARF ↑, EZH2 ↓p53-independent caspase cleavage
Mantle Cell Lymphoma75–95%Side populationHOX genes ↑, MCL-1 ↓BAX conformational change
Neuroblastoma60–85%Not reportedFerroptosis ↑, GSH depletionLipid peroxidation

Dual-Target Pharmacodynamics: Tubulin-BMI-1 Crosstalk

The therapeutic efficacy of PTC596 stems from its simultaneous disruption of tubulin dynamics and BMI-1–dependent epigenetic regulation. These pathways exhibit mechanistic crosstalk: microtubule destabilization activates CDK1, which phosphorylates BMI-1 to accelerate its degradation [1] [8]. Conversely, BMI-1 degradation enhances tubulin-targeted cytotoxicity by downregulating MCL-1, a protein that confers resistance to mitotic catastrophe [3] [8]. This bidirectional synergy amplifies pro-apoptotic signaling, particularly in tumors with stem-like properties or multidrug resistance [1] [6].

In glioblastoma, dual targeting induces "epigenetic drift," characterized by diminished expression of SOX2, FOXG1, and EZH2 alongside reactivation of PRC2-silenced genes [5]. Proteomic analyses reveal that PTC596-treated cells undergo ferroptosis—a non-apoptotic cell death driven by glutathione depletion and lipid peroxidation—especially in p53-mutant neuroblastoma resistant to conventional chemotherapies [7] [9]. Combination studies with proteasome inhibitors (e.g., bortezomib) demonstrate synergistic activity in multiple myeloma, where PTC596 augments endoplasmic reticulum stress and suppresses pro-survival pathways [3].

Table 3: Molecular Consequences of PTC596-Mediated Dual Targeting

Target SystemPrimary EffectDownstream ConsequenceTherapeutic Impact
Tubulin DynamicsMicrotubule depolymerizationG2/M arrest, BCL-2 family imbalanceMitotic catastrophe in dividing cells
BMI-1 StabilityPhosphorylation & degradationH2Aub ↓, INK4a-ARF derepressionCSC depletion, p53 pathway activation
Crosstalk NodeCDK1 activationMCL-1 suppressionSynergistic apoptosis with tubulin agents
Metabolic ShiftGlutathione depletionROS accumulation, lipid peroxidationFerroptosis in resistant phenotypes

Properties

Product Name

PTC596

Synonyms

PTC596; PTC-596; PTC 596.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.